molecular formula C7H4Br2N2 B1431450 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 1220039-83-7

2,3-dibromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1431450
CAS No.: 1220039-83-7
M. Wt: 275.93 g/mol
InChI Key: QVMIUTTWNGSBRO-UHFFFAOYSA-N
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Description

2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2. It is characterized by a pyrrolo[2,3-c]pyridine core structure with bromine atoms substituted at the 2 and 3 positions.

Biochemical Analysis

Biochemical Properties

2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are primarily inhibitory, leading to the suppression of downstream signaling pathways that are critical for cell proliferation and survival. Additionally, this compound has shown potential in modulating kinase activity, which is essential for various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . This compound also significantly impedes the migration and invasion of these cancer cells, highlighting its potential as an anti-cancer agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, although some adaptive responses may occur in certain cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been reported . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that may retain or lose biological activity . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 1H-pyrrolo[2,3-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield 2,3-diazido-1H-pyrrolo[2,3-c]pyridine, while a Suzuki coupling reaction with phenylboronic acid would produce 2,3-diphenyl-1H-pyrrolo[2,3-c]pyridine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications .

Properties

IUPAC Name

2,3-dibromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-6-4-1-2-10-3-5(4)11-7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMIUTTWNGSBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=C(N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285934
Record name 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-83-7
Record name 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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